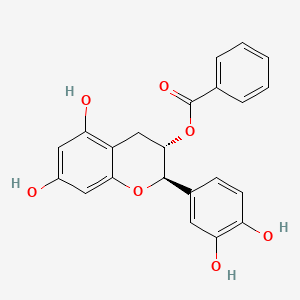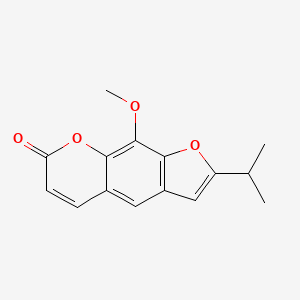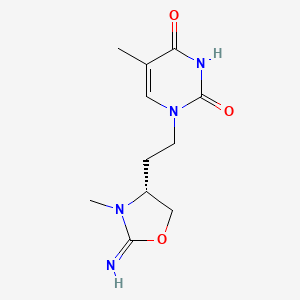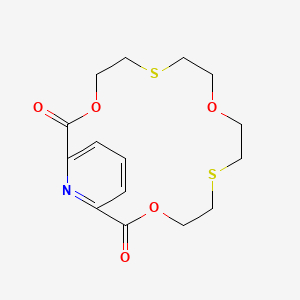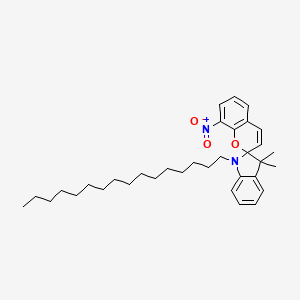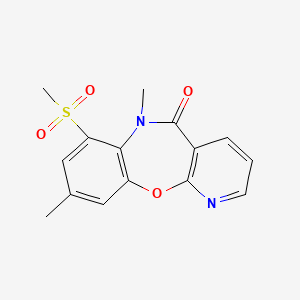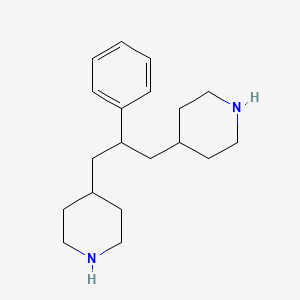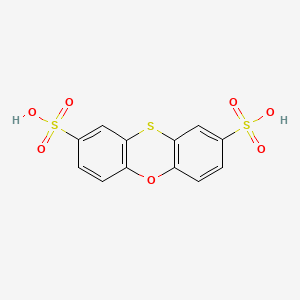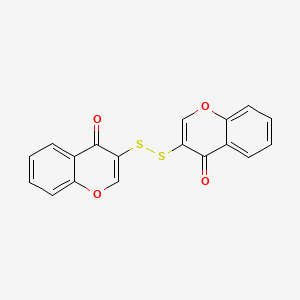
Desdiacetylpancuronium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desdiacetylpancuronium is a metabolite of pancuronium bromide, a long-acting, bis-quaternary aminosteroid, non-depolarizing neuromuscular blocking drug. Pancuronium bromide is used primarily in anesthesia to induce muscle relaxation during surgery or mechanical ventilation. This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
准备方法
The synthesis of desdiacetylpancuronium involves the deacetylation of pancuronium bromide. This process typically requires specific reaction conditions, including the use of strong bases or enzymatic catalysts to remove the acetyl groups from the parent compound. Industrial production methods for this compound are less common, as it is primarily a metabolite rather than a directly synthesized compound.
化学反应分析
Desdiacetylpancuronium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Desdiacetylpancuronium has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and degradation products of neuromuscular blocking agents.
Biology: Researchers use it to understand the pharmacokinetics and pharmacodynamics of muscle relaxants.
Medicine: It helps in the development of new anesthetic drugs with improved safety profiles.
Industry: While not commonly used in industrial applications, it serves as a reference compound in the quality control of pharmaceutical products.
作用机制
Desdiacetylpancuronium, like its parent compound pancuronium bromide, acts as a competitive inhibitor at the postjunctional nicotinic acetylcholine receptor. It binds to the alpha subunit of the receptor, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane. This results in muscle relaxation and paralysis, which is useful during surgical procedures.
相似化合物的比较
Desdiacetylpancuronium is similar to other non-depolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium. it is unique in that it is a metabolite of pancuronium bromide, giving it distinct pharmacokinetic properties. Unlike its parent compound, this compound has a shorter duration of action and is less potent, making it less commonly used in clinical practice.
Similar compounds include:
Vecuronium: An intermediate-acting non-depolarizing neuromuscular blocker.
Rocuronium: Another intermediate-acting agent with a rapid onset of action.
Cisatracurium: Known for its predictable elimination and minimal side effects.
This compound’s uniqueness lies in its role as a metabolite, providing insights into the metabolism and excretion of neuromuscular blocking drugs.
属性
CAS 编号 |
43021-46-1 |
|---|---|
分子式 |
C31H56N2O2+2 |
分子量 |
488.8 g/mol |
IUPAC 名称 |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C31H56N2O2/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33/h22-29,34-35H,5-21H2,1-4H3/q+2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
LPXWONMTBVUBHC-OBIZLECESA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C |
规范 SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


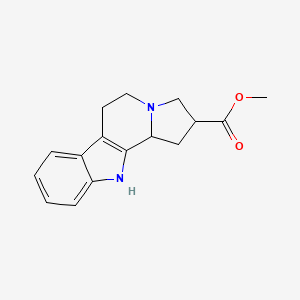

![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
